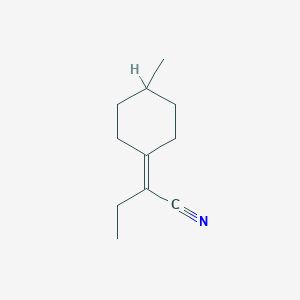sulfanium chloride CAS No. 67460-35-9](/img/structure/B14482511.png)
[1-(Dimethylamino)-3-oxoprop-1-en-2-yl](dimethyl)sulfanium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride: is a chemical compound with the molecular formula C7H14ClNOS . It is known for its unique structure, which includes a sulfanium ion, making it an interesting subject of study in organic chemistry .
Métodos De Preparación
The synthesis of 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride typically involves the reaction of dimethyl sulfide with a suitable precursor under controlled conditions. The reaction conditions often include the use of a strong base to facilitate the formation of the sulfanium ion. Industrial production methods may involve large-scale reactions in specialized reactors to ensure the purity and yield of the compound .
Análisis De Reacciones Químicas
1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the sulfanium ion back to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the sulfanium ion, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like halides for substitution. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonium ylides, which are intermediates in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mecanismo De Acción
The mechanism of action of 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride involves the formation of sulfonium ylides, which are highly reactive intermediates. These ylides can undergo various reactions, including nucleophilic addition and cycloaddition, leading to the formation of complex organic molecules. The molecular targets and pathways involved in these reactions are of significant interest in organic chemistry .
Comparación Con Compuestos Similares
Similar compounds to 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride include:
Dimethylsulfonium methylide: Another sulfonium ylide used in organic synthesis.
Trimethylsulfonium iodide: A precursor to sulfonium ylides.
Dimethyloxosulfonium methylide:
The uniqueness of 1-(Dimethylamino)-3-oxoprop-1-en-2-ylsulfanium chloride lies in its specific structure, which allows for unique reactivity and applications in various fields .
Propiedades
Número CAS |
67460-35-9 |
|---|---|
Fórmula molecular |
C7H14ClNOS |
Peso molecular |
195.71 g/mol |
Nombre IUPAC |
[1-(dimethylamino)-3-oxoprop-1-en-2-yl]-dimethylsulfanium;chloride |
InChI |
InChI=1S/C7H14NOS.ClH/c1-8(2)5-7(6-9)10(3)4;/h5-6H,1-4H3;1H/q+1;/p-1 |
Clave InChI |
YOXLCNBDCFXESH-UHFFFAOYSA-M |
SMILES canónico |
CN(C)C=C(C=O)[S+](C)C.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


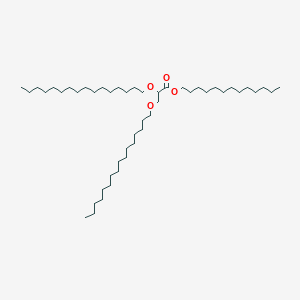
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
![2-{[2-(Diphenylmethoxy)ethyl]amino}ethan-1-ol](/img/structure/B14482444.png)
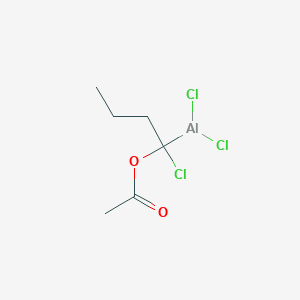


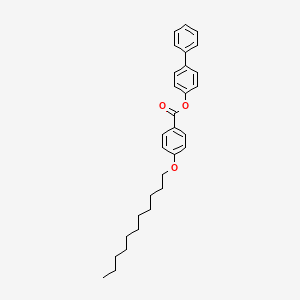
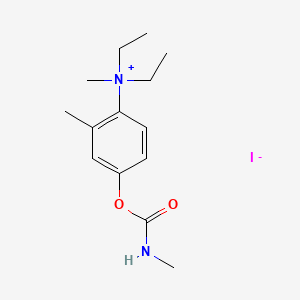
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)

![4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid](/img/structure/B14482503.png)
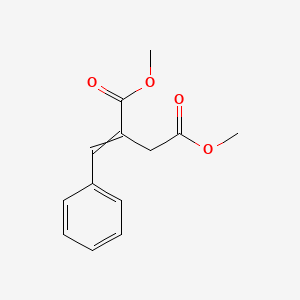
![5-Hydroxy-3-[2-(4-nitro-2-sulfophenyl)hydrazinylidene]-4-oxo-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14482520.png)
